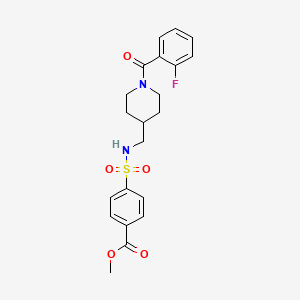

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

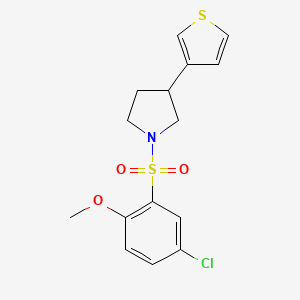

This compound is a urea derivative, which means it contains a functional group with the general formula (R1)(R2)N-CO-N(R3)(R4), where R1-R4 are organic groups or hydrogen. In this case, one of the organic groups is a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole derivative with an isocyanate to form the urea linkage. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be largely determined by the pyrazole ring and the urea group. Pyrazoles are planar, aromatic compounds, and the trifluoromethyl group would add significant electronegativity. The urea group can participate in hydrogen bonding, which could affect its interactions with other molecules.Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo reactions involving the urea group, such as hydrolysis. The pyrazole ring might also undergo reactions at the positions not involved in the urea linkage.Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the polar urea group and the electronegative trifluoromethyl group. This could affect properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación

Cycloaddition Reactions

Cycloaddition reactions are pivotal in the synthesis of cyclic compounds, where trifluorodiazoethane, a compound sharing structural similarities with the trifluoromethyl group in the specified chemical, is utilized to form cyclopropanes and pyrazolines through photolysis with olefins. This reaction demonstrates the versatility of trifluoromethylated compounds in creating complex cyclic structures, which are significant in the development of new materials and pharmaceuticals (Atherton & Fields, 1968).

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The synthesis of CF3-substituted pyrazoles through the 1,3-dipolar cycloaddition of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes showcases the chemical's capacity for creating pyrazoles with varied substitutions. This process emphasizes the role of the trifluoromethyl group in modifying chemical properties and enhancing the potential for pharmaceutical applications (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Regioselective Cycloaddition for Pyrazoline and Pyrazole Formation

The regioselective cycloaddition of electron-deficient allenes with trifluorodiazoethane underscores the strategic utility of the trifluoromethyl group in synthesizing pyrazolines and pyrazoles. This reaction pathway is crucial for producing compounds with specific regiochemistry, which is beneficial for creating molecules with precise biological activities (Zhang et al., 2014).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The future directions for research on this compound would depend on its intended use. It could potentially be of interest in fields like medicinal chemistry, given the biological activity of many urea and pyrazole derivatives.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources would be needed. If you have a different name or a CAS number for this compound, I might be able to provide more specific information.

Propiedades

IUPAC Name |

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O/c1-2-16-11(20)17-5-6-19-9(8-3-4-8)7-10(18-19)12(13,14)15/h7-8H,2-6H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNSKLXSCSELHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683098.png)